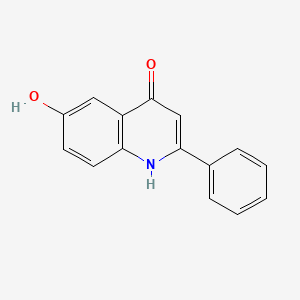![molecular formula C14H20N6O B12226134 9-[(oxolan-2-yl)methyl]-6-(piperazin-1-yl)-9H-purine](/img/structure/B12226134.png)
9-[(oxolan-2-yl)methyl]-6-(piperazin-1-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(oxolan-2-yl)methyl]-6-(piperazin-1-yl)-9H-purine is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(oxolan-2-yl)methyl]-6-(piperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with an oxolane-containing reagent, followed by the introduction of a piperazine moiety. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
9-[(oxolan-2-yl)methyl]-6-(piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-[(oxolan-2-yl)methyl]-6-(piperazin-1-yl)-9H-purine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its purine core makes it a candidate for binding studies with enzymes and receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 9-[(oxolan-2-yl)methyl]-6-(piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s purine core allows it to mimic natural nucleotides, potentially interfering with biological processes such as DNA replication or protein synthesis. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 9-[(oxolan-2-yl)methyl]-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine
- 9-[(oxolan-2-yl)methyl]-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
- 9-[(oxolan-2-yl)methyl]-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
Uniqueness
What sets 9-[(oxolan-2-yl)methyl]-6-(piperazin-1-yl)-9H-purine apart from similar compounds is its specific combination of functional groups. The presence of the oxolane and piperazine moieties provides unique chemical properties, such as increased solubility and specific binding affinities. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H20N6O |
|---|---|
Molecular Weight |
288.35 g/mol |
IUPAC Name |
9-(oxolan-2-ylmethyl)-6-piperazin-1-ylpurine |
InChI |
InChI=1S/C14H20N6O/c1-2-11(21-7-1)8-20-10-18-12-13(16-9-17-14(12)20)19-5-3-15-4-6-19/h9-11,15H,1-8H2 |
InChI Key |
FRCNPTAOPYCMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-3-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B12226058.png)
![2-[4-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B12226063.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12226066.png)
![2-(1H-pyrazol-1-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one](/img/structure/B12226071.png)

![3,5-dimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2-oxazole-4-carboxamide](/img/structure/B12226081.png)
![2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12226083.png)
![2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12226093.png)
![5-Bromo-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12226098.png)
![2-methyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B12226114.png)
![2-Methyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12226119.png)
![3-[3-(Fluoromethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12226120.png)

![5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12226128.png)
